molecular formula C13H12O B024602 2-(4-Methylphenyl)phenol CAS No. 101043-55-4

2-(4-Methylphenyl)phenol

Cat. No.: B024602
CAS No.: 101043-55-4
M. Wt: 184.23 g/mol
InChI Key: ZZFKRTRYOSBWQY-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)phenol is a solid organic compound with the molecular formula C13H12O. As a phenolic compound featuring a biphenyl structure with a methyl substituent, it serves as a valuable building block and intermediate in various research and development processes. This compound is primarily utilized in chemical synthesis and materials science research. Its molecular structure makes it a candidate for use in the development of more complex chemical entities, including ligands for metal-organic frameworks and functional polymers. Researchers may also employ it in the study of lignin depolymerization and the catalytic pyrolysis of biomass, as its structure is analogous to fragments of lignin-derived compounds. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKRTRYOSBWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Methylphenyl Phenol and Analogous Systems

Carbon-Carbon Bond Formation Strategies

The construction of the biaryl scaffold is the cornerstone of synthesizing 2-(4-methylphenyl)phenol and its analogs. Cross-coupling reactions, electrophilic aromatic substitution, nucleophilic aromatic substitution, and alkylation processes are the principal pathways employed.

Cross-Coupling Approaches

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. Palladium and copper-based catalytic systems are the most prominent in this regard.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient for the synthesis of biaryl compounds. rsc.orgpreprints.org These reactions typically involve the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. preprints.orggoogle.comscirp.org

A general approach for synthesizing this compound via a Suzuki-Miyaura coupling would involve the reaction of a protected 2-halophenol, such as 2-bromo- or 2-iodophenol, with 4-methylphenylboronic acid. The hydroxyl group is often protected to prevent side reactions. After the coupling reaction, a deprotection step yields the final product. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. acs.org For instance, the synthesis of 2-arylphenols has been achieved through a palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones, which proceeds via a tandem coupling and aromatization process. acs.orgacs.org

Another palladium-catalyzed method involves the C-H activation of phenols. rsc.orgfigshare.com This approach allows for the direct arylation of phenols, avoiding the need for pre-functionalized starting materials. For example, the phenolic hydroxyl group can act as a directing group to achieve regioselective C-H activation and subsequent arylation at the ortho position. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylphenols

Reactant 1 Reactant 2 Catalyst/Reagents Product Yield Reference
Aryl Iodides 6-Diazo-2-cyclohexenones Pd(OAc)₂, P(o-tol)₃, K₂CO₃ 2-Arylphenols Moderate to Excellent acs.orgacs.org
2-Arylphenols Alkenes Pd(OAc)₂, Benzoquinone 2-(2'-Alkenylphenyl)phenols Moderate to Good figshare.comnih.gov
2-Substituted Biaryls Carbon Monoxide Pd(OAc)₂, AgOAc Benzopyranones Up to 87% rsc.org
2-Bromo-6-nitrophenol 3-Carboxyphenylboronic acid Pd catalyst 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate - google.com

Copper-mediated cross-coupling reactions, particularly the Ullmann reaction, represent a classical method for the formation of biaryl ethers and can be adapted for C-C bond formation. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with various ligands to improve reaction conditions and yields. nih.govorganic-chemistry.org

For the synthesis of this compound, a copper-catalyzed coupling could involve a reaction between a 2-halophenol derivative and a 4-methylphenyl halide. However, palladium-catalyzed methods are generally more common for C-C bond formation due to their higher efficiency and milder reaction conditions. Copper catalysts are more frequently employed for C-O and C-N bond formations in the synthesis of diaryl ethers and amines, respectively. wikipedia.orgnih.govbeilstein-journals.org For instance, the Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, nitriles, and amines. wikipedia.org

Table 2: Examples of Copper-Mediated/Catalyzed Reactions

Reaction Type Reactants Catalyst/Reagents Product Type Conditions Reference
Ullmann Condensation (O-Arylation) Phenols, Aryl Halides Cu catalyst, Base Diaryl Ethers High Temperatures nih.gov
Ullmann Coupling (N-Arylation) Amines, Aryl Halides CuI, N,N-dimethylglycine Diaryl Amines 90°C organic-chemistry.org
C-H Iodination/Cycloetherification o-Arylphenols CuI, PivOH Iodinated Dibenzofurans 140°C beilstein-journals.org

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of phenol (B47542) with an electrophilic source of the 4-methylphenyl group. However, direct Friedel-Crafts type arylation of phenols is often challenging due to the high reactivity of the phenol ring, which can lead to multiple substitutions and side reactions. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. pearson.compearson.com

A more controlled approach would involve the Friedel-Crafts alkylation of a biphenyl (B1667301) precursor. For instance, alkylation of 2-hydroxybiphenyl with a methylating agent could potentially yield the desired product, but regioselectivity would be a significant challenge. The phenyl substituent in biphenyl is ortho, para-directing. pearson.com Therefore, electrophilic substitution on biphenyl itself tends to occur at the ortho and para positions. youtube.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This pathway is generally feasible when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orgpressbooks.pub

For the synthesis of this compound, a potential SNAr strategy could involve the reaction of a suitably activated phenol derivative with a nucleophilic 4-methylphenyl reagent. For example, a di-nitrated 2-halophenol could react with a 4-methylphenyl organometallic reagent. However, this is not a common or straightforward method for this specific compound. A more plausible, though still complex, route might involve the reaction of dibenzofurans with nucleophiles, which can lead to the formation of 2-arylphenols through a ring-opening process. researchgate.net

Aryl halides that lack activating electron-withdrawing groups can undergo nucleophilic substitution under harsh conditions via a benzyne (B1209423) intermediate. pressbooks.pub For instance, chlorobenzene (B131634) reacts with sodium hydroxide (B78521) at high temperatures to produce phenol. youtube.com

Alkylation Processes

Alkylation processes in this context refer to the introduction of the 4-methylphenyl group onto a phenol ring or the methylation of a 2-phenylphenol (B1666276) precursor. Friedel-Crafts alkylation, as mentioned under electrophilic substitution, is a primary example. wiley-vch.de The direct alkylation of phenol with a 4-methylphenyl source is generally not a preferred method due to issues with selectivity. rsc.org

A more viable strategy involves the alkylation of a pre-formed biphenyl system. For example, if 2-hydroxybiphenyl were available, methylation could be attempted. However, controlling the position of methylation on the biphenyl scaffold would be difficult. Alternatively, a C(sp³)–C(sp²) cross-coupling reaction could be employed, where an organometallic reagent derived from 4-methylbenzene reacts with a suitable 2-substituted phenol derivative. researchgate.net Recent advances have also explored the use of transition metal catalysts, such as ruthenium and iron, for the ortho-alkylation of phenols with various alkylating agents. rsc.org

Aminomethylation Reactions

Aminomethylation, most classically represented by the Mannich reaction, is a powerful method for the functionalization of phenols. While this reaction does not directly produce this compound, it is a crucial technique for synthesizing analogous systems by introducing an aminomethyl group ortho to the hydroxyl moiety. This functional group can then serve as a handle for further transformations.

The traditional Mannich reaction involves the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine. However, modern advancements have led to more sophisticated and selective cross-dehydrogenative coupling (CDC) reactions that directly couple phenols with amine precursors. These methods often employ transition-metal catalysts to achieve high regioselectivity and functional group tolerance.

Catalytic Systems for Ortho-Aminomethylation of Phenols:

Recent research has focused on developing catalytic systems that offer mild reaction conditions and broad substrate applicability.

Copper-Catalyzed Reactions: Copper(II) catalysts have been effectively used for the ortho-aminomethylation of phenols with various amine partners, including aniline (B41778) derivatives and N,N-dimethylanilines. semanticscholar.orgnih.gov One approach utilizes a Cu(II) catalyst with Di-tert-butyl peroxide (DTBP) as an oxidant, yielding a range of aminomethylated products. semanticscholar.orgmdpi.com Another system employs copper chalcogenide nanoparticles (Cu₇S₄) on a graphene oxide support to catalyze the coupling between phenols and N,N-dimethylbenzylamines with high efficiency. mdpi.comrsc.org These reactions are proposed to proceed through a radical mechanism. semanticscholar.org

Chromium-Catalyzed Reactions: Earth-abundant and less toxic metals like chromium have emerged as viable catalysts. A Cr-catalyzed strategy enables the direct ortho-aminomethylation of phenols with N,N-dimethylanilines, demonstrating excellent site selectivity and compatibility with a wide array of functional groups on both coupling partners. acs.org Mechanistic studies suggest this transformation proceeds via an ionic mechanism. acs.org

Iodine-Catalyzed Reactions: A transition-metal-free approach involves the use of iodine as a catalyst in the presence of an oxidant like sodium percarbonate. rsc.org This method facilitates the ortho-aminomethylation of phenols with potassium aminomethyltrifluoroborates in aqueous media, showcasing broad substrate scope and tolerance for sensitive functional groups. mdpi.comrsc.orgrsc.org

Table 1: Comparison of Catalytic Ortho-Aminomethylation Methods for Phenol Analogs
Catalyst SystemAmine SourceOxidantKey FeaturesYield RangeReference
Cu(II) Acetate (B1210297)Aniline derivativesDTBPHighly selective C(sp²)–C(sp³) coupling.32-82% semanticscholar.orgmdpi.com
GO-Cu₇S₄ NanoparticlesN,N-dimethylbenzylaminesTBHPHeterogeneous, reusable catalyst; solvent-free option.68-89% mdpi.comrsc.org
Cr-ComplexN,N-dimethylanilinesNot specifiedExcellent ortho-selectivity with an earth-abundant metal.Moderate to good acs.org
Iodine / Sodium PercarbonatePotassium aminomethyltrifluoroboratesSodium PercarbonateTransition-metal-free; proceeds in aqueous media.20-98% mdpi.comrsc.org

Condensation Reactions for Phenolic Derivative Formation

Condensation reactions are fundamental to organic synthesis and provide pathways to biphenyl structures and their precursors. A common strategy involves the condensation of a phenol derivative, such as salicylaldehyde (B1680747), with an amine like p-toluidine (B81030) to form a Schiff base (imine). This intermediate can then be involved in subsequent reactions to form the target biaryl structure.

One notable method is a one-pot cascade reaction that starts with 1-arylpenta-3,4-dien-2-ones and activated ketones to produce 2-arylphenols efficiently. rsc.org This process can even be combined with subsequent palladium-catalyzed C-H activation and carbonylation steps to create more complex dibenzopyranone structures in a single pot. rsc.orggoogle.com

Another relevant, though more complex, method is the tandem cyclocondensation of 1,3-bis-sulfonylpropan-2-ones with arylaldehydes, which generates tris-sulfonyl 3-arylphenols. irispublishers.com While the substitution pattern differs, it demonstrates the power of condensation-driven annulation to construct highly functionalized phenol rings from acyclic precursors.

Multistep Synthetic Sequences

Annulation Reactions for Phenol Ring Construction

Annulation reactions, which involve the de novo construction of a ring system, offer a powerful alternative to the functionalization of pre-existing aromatic rings. These methods are particularly valuable for creating highly substituted phenols with specific regiochemistry that may be difficult to achieve through traditional substitution reactions. researchgate.net

Prominent historical examples include the Dötz and Danheiser benzannulation reactions. chemcon.comresearchgate.netmit.eduwikipedia.org The Dötz reaction uses a chromium carbene complex, an alkyne, and carbon monoxide to synthesize substituted phenols. chemcon.commit.edu The Danheiser benzannulation involves the thermal reaction of a cyclobutenone with an alkyne to produce a substituted phenol. chemcon.comwikipedia.org

More recent developments have expanded the toolkit for phenol synthesis via annulation:

[2+2+1+1] Cycloaddition: A modern benzannulation strategy involves the metal-mediated formal [2+2+1+1] cycloaddition of two different alkynes and two molecules of carbon monoxide. This method allows for the regioselective installation of up to five different substituents on the phenol ring, yielding substitution patterns not accessible through other classic annulation reactions. nih.govresearchgate.netcolab.wsdntb.gov.ua

Tandem Cross-Coupling/Aromatization: 2-Arylphenols can be synthesized from aryl iodides and 6-diazo-2-cyclohexenones in a tandem sequence involving palladium-catalyzed cross-coupling followed by aromatization. researchgate.netacs.org

Cascade Reactions: A one-pot cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones provides an efficient and sustainable route to 2-arylphenols. rsc.org

Derivatization of Precursor Phenols

An alternative to building the phenol ring from scratch is to start with a simpler precursor and modify it. For the synthesis of this compound, this could involve creating the crucial biaryl C-C bond or functionalizing a pre-formed biphenyl skeleton.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming aryl-aryl bonds. This palladium-catalyzed reaction would typically couple an ortho-halophenol derivative with 4-methylphenylboronic acid (or vice versa). This method is highly versatile and tolerant of many functional groups. One-pot procedures combining Suzuki-Miyaura coupling with subsequent dehydrogenative aromatization have been developed to synthesize 2-arylphenol derivatives from iodo-enones and arylboronic acids using a recyclable Pd/C catalyst. acs.org

Once the [1,1'-biphenyl]-2-ol skeleton is formed, it can be further functionalized. Palladium-catalyzed, hydroxyl-directed C–H activation is a powerful tool for this purpose. For instance:

Hydroxylation: In the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH), [1,1'-biphenyl]-2-ols can be hydroxylated at the ortho position of the second aryl ring to yield 2,2'-biphenols. beilstein-journals.orgrsc.orgresearchgate.net This reaction proceeds via a proposed Pd(IV) intermediate. beilstein-journals.org

Arylation: The same [1,1'-biphenyl]-2-ol precursor can undergo palladium-catalyzed C-H arylation with chloroarenes, providing access to complex 2-hydroxy-ortho-terphenyls. nih.govresearchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce waste, eliminate hazardous substances, and improve energy efficiency in chemical processes. nih.gov A key strategy in this area is the move towards solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often facilitated by mechanochemistry (such as grinding or ball-milling) or microwave irradiation, offers significant environmental and practical advantages. rsc.orgnih.govresearchgate.netbeilstein-journals.org These techniques can lead to shorter reaction times, simplified product isolation, and reduced chemical waste. nih.govrdd.edu.iq

Several reactions relevant to the synthesis of this compound or its precursors have been successfully adapted to solvent-free conditions:

Schiff Base Formation: The condensation of salicylaldehyde with anilines (like p-toluidine) to form Schiff bases can be achieved by simply mixing the neat reactants and either irradiating them in a microwave or grinding them in a mortar and pestle. rdd.edu.iqsphinxsai.comacs.orgresearchgate.netjournalijar.com These methods are often rapid, high-yielding, and avoid the use of bulk organic solvents.

Ullmann Coupling: The classical Ullmann reaction, which couples aryl halides using copper, can be performed under solvent-free conditions to produce symmetrical biaryls like 2,2'-dinitrobiphenyl. organic-chemistry.org High-speed ball milling in a copper vial has been shown to afford quantitative yields of the biarylation product without any added solvent or catalyst. nih.govacs.orgresearchgate.net

Aminomethylation: A nano-copper catalyzed ortho-aminomethylation of phenols has been reported to proceed efficiently under solvent-free conditions, highlighting the green potential of modern catalytic methods. mdpi.com

Table 2: Examples of Solvent-Free Methodologies in Related Syntheses
Reaction TypeReactantsConditionsKey AdvantageReference
Schiff Base CondensationSalicylaldehyde, Substituted AnilinesMicrowave irradiation (160 W)Rapid (2-5 min), catalyst-free, high yield. sphinxsai.comresearchgate.net
Ullmann Coupling2-IodonitrobenzeneHigh-speed ball milling in copper vialQuantitative yield, no added solvent or catalyst. nih.gov
Ortho-AminomethylationPhenols, N,N-dimethylbenzylaminesGO-Cu₇S₄ catalyst, 100 °CHeterogeneous catalysis, avoids bulk solvents. mdpi.com

Catalyst Development for Enhanced Sustainability

The synthesis of this compound and analogous biaryl systems has been significantly advanced by the development of sophisticated catalytic strategies. A primary focus of modern organic synthesis is the enhancement of sustainability, which involves creating catalysts that are not only highly efficient but also environmentally benign, reusable, and capable of functioning under mild conditions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the crucial carbon-carbon bond in these compounds, and much research has been dedicated to "greening" this process. researchgate.netlibretexts.orgwikipedia.org

Advances in this area are centered on several key principles: the use of heterogeneous catalysts for easy separation and recycling, the development of highly active catalysts that allow for low loading levels, the use of environmentally friendly solvents like water, and the design of ligands that promote efficiency and stability. researchgate.netacademie-sciences.frmdpi.com

Heterogeneous Catalysis for Improved Recyclability

A major drawback of homogeneous catalysis in industrial applications is the difficulty of separating the catalyst from the reaction product, leading to product contamination and loss of the expensive metal. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, address this challenge by allowing for simple filtration and reuse, which is both cost-effective and environmentally friendly. rsc.orgorganic-chemistry.org

Several innovative supports have been developed for palladium, the most common metal used in Suzuki-Miyaura couplings. libretexts.org These include:

Palladium on Carbon (Pd/C): An inexpensive and widely used catalyst, 10% Pd/C has been effectively used for Suzuki couplings in refluxing water, demonstrating a green approach for synthesizing biaryl compounds. researchgate.net

Polymer-Supported Catalysts: A Merrifield resin-supported phenanthroline-palladium(II) complex has been shown to be a highly active and stable catalyst for Suzuki-Miyaura reactions at room temperature. organic-chemistry.org This catalyst could be recycled at least ten times without a significant drop in activity, with minimal palladium leaching. organic-chemistry.org

Bio-based and Waste-derived Supports: In a novel approach, palladium has been immobilized on ground pearl shell powders (Pd/SP), which are composed of calcium carbonate and biopolymers like chitin. rsc.org This Pd/SP catalyst showed higher activity and superior stability compared to conventional Pd/C and Pd/CaCO₃, attributed to the chelation of palladium with surface proteins on the shell powder. rsc.org Another sustainable support involves stabilizing palladium nanoparticles on a layered double hydroxide functionalized with Tris (tris(hydroxymethyl)aminomethane), creating a recyclable catalyst for couplings in aqueous media. academie-sciences.fr Magnetic nanoparticles (e.g., Fe₃O₄) have also been used as a core to support palladium, allowing for easy magnetic separation and reuse of the catalyst. mdpi.com

The table below summarizes the performance of various recyclable heterogeneous palladium catalysts in Suzuki-Miyaura coupling reactions analogous to the synthesis of this compound.

Catalyst SystemSupport MaterialReactantsSolventKey Sustainability FeatureRef
Pd/C (10%)Activated Carbon4-Iodophenol + Phenylboronic acidWaterInexpensive catalyst, green solvent researchgate.net
Pd(II)-PhenanthrolineMerrifield ResinAryl halides + Arylboronic acidsEthanolRecyclable 10+ times, ambient temperature organic-chemistry.org
Pd/SPPearl Shell PowderAromatic halidesEthanol/DMSOUse of waste material, high stability rsc.org
LDH/Tris/Pd(0)CaAl-Layered Double HydroxideAryl halides + Arylboronic acidsAqueous mediaGood stability and reusability academie-sciences.fr
Pd/PDA@Fe₃O₄Dopamine-coated Fe₃O₄4-Nitrophenol (reduction)WaterMagnetic recovery, reusable 10+ times mdpi.com

Advancements in Catalyst Efficiency and Ligand Design

To minimize waste and cost, modern catalysts are designed for high efficiency, allowing for extremely low concentrations (loadings) to be used, often in the parts-per-million (ppm) range. This is measured by the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst.

The development of specialized ligands, particularly bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has been instrumental in creating highly active palladium catalysts. wikipedia.orgsigmaaldrich.com

Bulky Phosphine Ligands: Ligands such as diadamantyl-n-butylphosphane (cataCXium® A) enable Suzuki-Miyaura couplings of even challenging aryl chlorides with catalyst loadings as low as 0.005 mol%, achieving TONs up to 20,000. sigmaaldrich.com

Palladacycles: These are highly stable palladium complexes that are insensitive to air and water, making them robust and environmentally friendly options for cross-coupling reactions. libretexts.org

Ligand-Free Systems: To further simplify reaction setups and reduce costs, ligand-free protocols have been developed. Systems using simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) have proven effective, particularly for activated aryl halides. rsc.org A microflow process using ppm levels of PdCl₂ in high-pressure, high-temperature water has been used to couple 4-methylphenylboronic acid and iodobenzene (B50100) with a residence time of less than 25 seconds, showcasing a highly efficient, continuous production method. mdpi.com

The following table details examples of highly efficient catalyst systems.

Catalyst SystemLigandReactant 1Reactant 2Catalyst LoadingYieldTONRef
Pd(OAc)₂Diadamantyl-n-butylphosphane4-ChloroacetophenonePhenylboronic acid0.005 mol%100%20,000 sigmaaldrich.com
Pd₂(dba)₃Phosphino-substituted N-aryl pyrrole4-ChlorotoluenePhenylboronic acid0.01 mol%>99%~9,900 sigmaaldrich.com
Pd(Amphos)₂Cl₂Amphos3-Amino-2-chloropyridine2-Methylphenylboronic acid1 mol%79%79 tcichemicals.com
PdCl₂NoneIodobenzene4-Methylphenylboronic acid34 ppm82%~24,117 mdpi.com

Advanced Spectroscopic and Crystallographic Characterization

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion and a series of fragment ions, which are characteristic of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, HRMS has been utilized in the analysis of various phenol (B47542) derivatives, demonstrating its capability in confirming molecular formulas. researcher.life The exact mass of 2-(4-Methylphenyl)phenol (C13H12O) is 184.0888, and HRMS would be the definitive technique to confirm this elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as an essential tool for assessing sample purity. nemi.govmdpi.com The gas chromatogram would ideally show a single peak, indicating the absence of impurities. The mass spectrometer then provides the mass spectrum of the eluted compound, confirming its identity. The NIST Mass Spectrometry Data Center contains a mass spectrum for 2-[(4-hydroxyphenyl)methyl]-phenol, a related compound, which can be used for comparison and identification purposes. nist.gov GC-MS analysis of various phenolic compounds has been extensively documented, highlighting its utility in separating and identifying components in complex mixtures. biomedpharmajournal.orgescholarship.org

X-ray Diffraction Analysis

X-ray diffraction is a primary method for determining the three-dimensional atomic arrangement of a crystalline solid.

Crystal Packing and Intermolecular Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from its conjugated π-electron system.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, primarily due to π→π* electronic transitions within the aromatic biphenyl (B1667301) chromophore. libretexts.org The parent compound without the hydroxyl group, 4-methylbiphenyl, exhibits a UV absorption spectrum starting around 280 nm. nist.gov The presence of the electron-donating hydroxyl group on one of the rings typically causes a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength. Furthermore, the non-bonding electrons on the oxygen atom can participate in n→π* transitions, which are generally weaker and occur at longer wavelengths than the π→π* transitions. libretexts.org For comparison, the S₁ ← S₀ electronic transition for the larger analogue 1,2'-binaphthyl is observed around 324 nm. acs.org

Table 2: Expected Electronic Absorption Characteristics for this compound.

Transition TypeExpected Wavelength Region (nm)Chromophore
π → π260 - 300Biphenyl π-system
n → π> 290Phenolic oxygen lone pair to π-system

The electronic absorption properties of this compound are intrinsically linked to its molecular structure, particularly the degree of conjugation between the two phenyl rings. This conjugation is maximized when the rings are coplanar, allowing for effective delocalization of π-electrons across the entire biphenyl system. Increased delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. libretexts.org

The dihedral angle between the phenyl and tolyl rings is a critical parameter. Steric hindrance between the ortho-hydrogens of the two rings prevents a fully planar conformation. However, the intramolecular O-H···π hydrogen bond discussed previously can restrict the rotation around the central C-C bond, influencing the equilibrium dihedral angle and thereby modulating the extent of conjugation. Computational studies on similar systems use methods like Density Functional Theory (DFT) to calculate the HOMO-LUMO energy gap, which directly correlates with the energy of the principal electronic transition observed in the UV-Vis spectrum. iucr.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a primary site of reactivity in 2-(4-Methylphenyl)phenol, readily participating in oxidation reactions. These transformations can proceed through various pathways, including radical-mediated processes and catalyzed mechanisms, leading to a range of oxidative byproducts.

Radical-Mediated Oxidation Pathways

The oxidation of phenols typically initiates with the abstraction of a hydrogen atom from the hydroxyl group, generating a phenoxy radical. In the case of this compound, this process yields a resonance-stabilized 2-(4-methylphenyl)phenoxy radical. The stability of this intermediate is crucial as it dictates the subsequent reaction pathways. The unpaired electron can delocalize across the aromatic system, including the adjacent phenyl ring.

Studies on analogous compounds, such as p-cresol (B1678582), provide significant insight into these pathways. The oxidation of p-cresol is known to proceed via a cresoxy radical, which then undergoes dimerization. nih.gov This occurs through radical-radical coupling, a common fate for phenoxy radicals. Two primary modes of coupling are observed: C-C coupling and C-O coupling.

For this compound, similar radical coupling is expected. The phenoxy radical can dimerize to form complex biphenyl (B1667301) structures or related compounds. A key product identified in the peroxidase-catalyzed oxidation of p-cresol is 2,2'-dihydroxy-5,5'-dimethylbiphenyl, formed via C-C coupling of two cresoxy radicals. nih.gov This suggests that this compound could undergo analogous C-C coupling, leading to even more complex polyaromatic structures.

Formation of Oxidative Byproducts (e.g., Quinone Derivatives)

Further oxidation of the phenoxy radical or direct oxidation of the parent phenol (B47542) can lead to the formation of quinone-type derivatives. Phenols can be oxidized to quinones, which are cyclic diketones, through various oxidizing agents. vulcanchem.com For this compound, which is a substituted p-cresol, oxidation could theoretically lead to an ortho-quinone, as the para-position relative to the hydroxyl group is substituted by a methyl group. The formation of ortho-quinones from phenols is a known transformation, often achieved using specific hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). nih.govnih.gov

In addition to simple quinones, other complex byproducts can form. In the oxidation of p-cresol, a significant product is Pummerer's ketone, a dibenzofuranone derivative. nih.gov This product arises from an intramolecular C-O coupling within the initially formed C-C linked dimer. Given the structural similarity, it is plausible that the oxidation of this compound could also yield analogous complex ketone byproducts alongside dimeric compounds.

The specific products formed are highly dependent on the oxidant used and the reaction conditions. For instance, oxidation of polycyclic aromatic phenols with bis(trifluoroacetoxy)iodobenzene (BTI) can yield para-quinones where structurally possible, while IBX favors the formation of ortho-quinones. nih.gov

Catalytic Oxidation Mechanisms

The oxidation of this compound can be achieved with greater control and selectivity using catalytic systems. These include metal-based catalysts and enzymes.

Research on the catalytic oxidation of p-cresol has shown that cobalt salen complexes can effectively catalyze the aerial oxidation to produce p-hydroxybenzaldehyde, indicating oxidation of the methyl group rather than the phenolic ring. google.comniscpr.res.in This reaction proceeds in a basic medium, and catalysts encapsulated in zeolites have demonstrated high conversion and selectivity. niscpr.res.in Similarly, platinum-based catalysts supported on mixed oxides have been used for the complete liquid-phase oxidation of p-cresol under moderate conditions. researcher.liferesearchgate.net These findings suggest that the methyl group on the tolyl ring of this compound is a viable site for selective catalytic oxidation.

Enzymatic catalysis offers another route. Peroxidases, for example, have been extensively studied for phenol oxidation. Ascorbate peroxidase (APX) catalyzes the H₂O₂-dependent oxidation of p-cresol, leading to the formation of a biphenyl dimer and Pummerer's ketone. nih.gov The reaction proceeds through the enzyme's catalytic cycle involving Compound I and Compound II intermediates, which are high-oxidation states of the enzyme that are successively reduced by the phenolic substrate.

Table 1: Major Products from the Ascorbate Peroxidase (APX) Catalyzed Oxidation of p-Cresol nih.gov
Product NameChemical StructureFormation PathwayNote
2,2'-dihydroxy-5,5'-dimethylbiphenylDimer of p-cresolIntermolecular C-C radical couplingFormation is favored at high enzyme concentrations.
Pummerer's KetoneDibenzofuranone derivativeIntramolecular cyclization of the dimerFormation predominates at low enzyme concentrations.

Substitution Reactions

Substitution reactions on this compound can occur on either the electron-rich phenol ring or the pendant methyl group, depending on the reaction type and conditions.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolic hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comlibretexts.org The methyl group is also an ortho-, para-directing activator, albeit weaker than the hydroxyl group. In this compound, the hydroxyl group is at C1, the phenyl group at C2, and the methyl group at C4.

The positions available for substitution on the phenol ring are C3, C5, and C6. The hydroxyl group strongly activates the ortho-positions (C2 and C6) and the para-position (C4). Since C2 and C4 are already substituted, the primary site for electrophilic attack is the C6 position. The C2-phenyl substituent also directs ortho and para, further activating the C4 and C6 positions. The directing effects of the hydroxyl and phenyl groups are therefore synergistic, strongly favoring substitution at C6. The methyl group at C4 directs to the ortho-positions C3 and C5.

Therefore, in reactions like halogenation or nitration, the incoming electrophile is expected to substitute predominantly at the C6 position, which is ortho to the highly activating hydroxyl group. Due to the high reactivity conferred by the hydroxyl group, these reactions often proceed under milder conditions than those required for benzene (B151609). For example, bromination of phenols can occur readily without a Lewis acid catalyst, and nitration can be achieved with dilute nitric acid. byjus.comgoogle.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Position on Phenol RingDirecting Influence of -OH (at C1)Directing Influence of -C₆H₄CH₃ (at C2)Directing Influence of -CH₃ (at C4)Predicted Outcome
C3-MetaOrtho (Activated)Minor product
C5MetaMetaOrtho (Activated)Minor product
C6Ortho (Strongly Activated)Ortho (Activated)-Major product

Nucleophilic Substitution on Pendant Aryl or Alkyl Groups

Nucleophilic aromatic substitution directly on the phenyl rings of this compound is generally unfavorable. This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in this molecule.

However, the methyl group on the pendant tolyl ring provides a site for substitution via a different mechanistic route. This alkyl group can undergo free-radical substitution, particularly at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to the formation of 2-(4-(bromomethyl)phenyl)phenol. This resulting benzylic halide would be highly susceptible to subsequent Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups at the methyl position. This two-step sequence represents a viable pathway for nucleophilic substitution on the pendant alkyl group of the molecule.

Reduction Chemistry

While the core biphenyl and phenol structure of this compound is relatively stable, functional groups introduced onto its aromatic rings can undergo various reduction reactions. The specific outcomes of these reductions are highly dependent on the nature of the functional group and the reagents employed.

Reduction of Functional Groups in Derivatized Systems

The chemical reduction of derivatives of this compound allows for the synthesis of a variety of related compounds. The reactivity mirrors that of other substituted biphenyls and phenols, where functional groups can be selectively targeted.

For instance, a hypothetical nitrated derivative, such as 2-(4-methylphenyl)-4-nitrophenol, could be selectively reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for this transformation, which proceeds under mild conditions and is highly selective for the nitro group over the aromatic rings or the phenolic hydroxyl.

Conversely, the reduction of the aromatic rings themselves requires much more forceful conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures can reduce the phenyl rings to cyclohexyl rings. rsc.orgslideshare.net The reduction of a carbonyl group, such as a ketone, on the biphenyl framework can also be achieved. Depending on the desired product, reagents like sodium borohydride (B1222165) (NaBH₄) would reduce a ketone to a secondary alcohol, while catalytic hydrogenation could also be employed, though it may be difficult to reduce a carbonyl group without also affecting any carbon-carbon double bonds present. libretexts.org

The following table summarizes potential reduction reactions on derivatized this compound systems based on established chemical principles.

Derivative Functional GroupReagent/ConditionExpected Product Functional GroupSelectivity Notes
Nitro (-NO₂)H₂, Pd/C, EthanolAmino (-NH₂)Highly selective for the nitro group.
Ketone (-C=O)NaBH₄, MethanolSecondary Alcohol (-CHOH)Selective for the carbonyl over aromatic rings.
Aromatic RingsH₂, Rh/C, High P, High TCyclohexyl RingsRequires forcing conditions; reduces all aromaticity.
Ester (-COOR)LiAlH₄, EtherAlcohol (-CH₂OH)Powerful reducing agent; reduces esters to primary alcohols.

Acid-Base Equilibrium and Proton Transfer Processes

The phenolic hydroxyl group is the primary site of acidic activity in this compound. Its acidity, and thus its behavior in proton transfer equilibria, is modulated by the electronic effects of the attached aromatic systems.

Phenol itself is a weak acid, with a typical pKa of about 10.0. The acidity of substituted phenols is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion through charge delocalization, while electron-donating groups decrease acidity (raise pKa) by destabilizing the anion. researchgate.netstackexchange.com

In this compound, the phenolic -OH is attached to a biphenyl system. The second phenyl ring (the 4-methylphenyl group) acts as a net electron-withdrawing group, which stabilizes the phenoxide conjugate base through resonance. This effect is observed in 2-phenylphenol (B1666276), which is more acidic than phenol, with a reported pKa of approximately 9.5-10.0. regulations.govchemicalbook.comindustrialchemicals.gov.auherts.ac.uk

The 4-methylphenyl substituent contains a methyl group in the para position. The methyl group is weakly electron-donating through an inductive effect. This can be seen in p-cresol (4-methylphenol), which is slightly less acidic than phenol, with a pKa of about 10.3. ymdb.cadrugbank.com

For this compound, the acid-strengthening effect of the phenyl substituent and the acid-weakening effect of the para-methyl group are in opposition. The larger electron-withdrawing effect of the phenyl ring is expected to dominate, making the compound more acidic than phenol and p-cresol, with a pKa value predicted to be very close to that of 2-phenylphenol.

The acid-base equilibrium in an aqueous solution can be represented as:

C₁₃H₁₂O + H₂O ⇌ C₁₃H₁₁O⁻ + H₃O⁺

The position of this equilibrium is dictated by the pKa. Given the expected pKa near 9.5, at physiological pH (~7.4), the compound will exist almost entirely in its protonated, phenolic form. To achieve significant deprotonation and formation of the 2-(4-methylphenyl)phenoxide ion, a base with a conjugate acid pKa higher than that of the phenol is required.

The following table compares the acidity of this compound with related compounds.

CompoundpKaEffect of Substituent
Phenol~10.0Reference
p-Cresol~10.3 ymdb.cadrugbank.comElectron-donating -CH₃ group decreases acidity.
2-Phenylphenol~9.5-10.0 regulations.govindustrialchemicals.gov.auherts.ac.ukElectron-withdrawing phenyl group increases acidity.
This compound ~9.5-10.1 (Predicted) Phenyl group increases acidity; para-methyl group slightly decreases it.

Photoinduced Chemical Transformations

The absorption of ultraviolet light can induce significant chemical changes in this compound and its derivatives, leading to molecular rearrangements or the generation of reactive radical species. These transformations are central to the field of organic photochemistry.

Photochemical Rearrangements

Derivatives of this compound, particularly its esters, are susceptible to photochemical rearrangements. The most relevant of these is the photo-Fries rearrangement. wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones upon irradiation with UV light. testbook.com

The mechanism proceeds via a radical pathway. For a hypothetical ester like 2-(4-methylphenyl)phenyl acetate (B1210297), absorption of a photon would lead to the homolytic cleavage of the ester C-O bond. This cleavage generates a 2-(4-methylphenyl)phenoxy radical and an acyl radical, which are held together momentarily within a "solvent cage". slideshare.net

Within this cage, the radicals can recombine. Attack of the acyl radical at the ortho position relative to the phenoxy oxygen (C6 position) or the other available ortho position (C2' of the other ring is less likely due to sterics) would, after tautomerization (rearomatization), yield the corresponding hydroxyacetophenone products. If the radicals escape the solvent cage, they can abstract hydrogen atoms from the solvent, leading to the formation of the parent phenol, this compound, as a byproduct. Theoretical studies indicate the reaction proceeds through multiple excited states, including ππ* and nπ* states, culminating in a dissociative πσ* state. barbatti.org

Photoinduced Radical Formation

Direct irradiation of this compound with UV light can induce the homolytic cleavage of the phenolic O-H bond. This process, known as photoinduced hydrogen atom transfer (HAT), results in the formation of a hydrogen atom and a 2-(4-Methylphenyl)phenoxy radical. rsc.orgresearchgate.net

C₁₂H₉(C₆H₄CH₃)OH + hν → C₁₂H₉(C₆H₄CH₃)O• + H•

The resulting phenoxy radical is a relatively stable intermediate due to the delocalization of the unpaired electron across the extensive π-system of the biphenyl structure. Such radicals are key intermediates in many oxidative processes. The presence and characteristics of substituted phenoxy radicals can be investigated using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The g-factor obtained from an EPR spectrum is sensitive to the electronic environment of the radical. For phenoxy radicals, the g-value is influenced by substituents on the aromatic rings; electron-donating groups like methyl tend to broaden the EPR spectra. researchgate.net The formation of such radicals via homolysis can transiently activate the molecule towards other reactions, such as nucleophilic aromatic substitution, by creating a powerful open-shell electron-withdrawing group. nih.gov

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular geometries, energies, and other key chemical descriptors.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. For the substituted 4-phenylphenols (CP, NP, and AP), geometry optimization reveals crucial details about their three-dimensional structure.

The optimized geometries show that the molecules are not perfectly planar. The dihedral angle (θ) between the two phenyl rings varies depending on the substituent. For 2-chloro-4-phenylphenol (B167023) (CP), this angle is calculated to be 38.99°. In 2-nitro-4-phenylphenol (NP), it is 38.59°, and for 2-amino-4-phenylphenol (B72062) (AP), it is 38.89°. These non-planar arrangements are a result of balancing the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion between the rings.

Table 1: Selected Optimized Geometrical Parameters of Substituted 4-Phenylphenols

Parameter2-chloro-4-phenylphenol (CP)2-nitro-4-phenylphenol (NP)2-amino-4-phenylphenol (AP)
Dihedral Angle (C-C-C-C)38.99°38.59°38.89°
O-H Bond Length (Å)0.9660.9710.969
Intramolecular H-Bond Length (Å)2.25 (H...Cl)1.97 (H...O)2.10 (H...N)

Electronic Structure Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

For the studied 4-phenylphenols, the HOMO is primarily localized on the phenyl ring containing the hydroxyl group and the substituent, indicating this is the region of electron donation. The LUMO, conversely, is spread across the second phenyl ring, which acts as the electron-accepting region. This distribution facilitates an intramolecular charge transfer upon electronic excitation.

The calculated HOMO-LUMO energy gaps are 4.88 eV for CP, 3.49 eV for NP, and 4.29 eV for AP. The significantly lower gap for the nitro-substituted compound (NP) is due to the strong electron-withdrawing nature of the nitro group, which stabilizes the LUMO and facilitates charge transfer, making it the most reactive of the three molecules.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential.

In the MEP maps of the substituted 4-phenylphenols, the most negative potential (red) is consistently located around the oxygen atom of the hydroxyl group and the oxygen atoms of the nitro group in NP. This highlights these areas as the primary sites for interaction with electrophiles. Conversely, the most positive potential (blue) is found around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater electron delocalization.

The distribution of atomic charges across a molecule influences its dipole moment, polarizability, and reactivity. DFT calculations can provide these charges using various population analysis schemes. For the substituted 4-phenylphenols, the atomic charges confirm the trends expected from the electronegativity of the atoms and the nature of the substituents.

The oxygen atom of the hydroxyl group carries a significant negative charge in all three molecules, consistent with its high electronegativity. The hydrogen atom of the hydroxyl group is, in turn, positively charged. In 2-nitro-4-phenylphenol, the nitrogen atom is positively charged, while the adjacent oxygen atoms are strongly negative, reflecting the polar nature of the nitro group. In the amino-substituted compound, the nitrogen atom carries a negative charge. The carbon atom bonded to the hydroxyl group consistently shows a positive charge due to the electron-withdrawing effect of the oxygen atom.

Table 3: Selected Mulliken Atomic Charges

Atom2-chloro-4-phenylphenol (CP)2-nitro-4-phenylphenol (NP)2-amino-4-phenylphenol (AP)

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

Density Functional Theory (DFT) is a powerful method for predicting the vibrational spectra (Infrared and Raman) of molecules like 2-(4-Methylphenyl)phenol. jcsp.org.pk By calculating the harmonic frequencies at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, researchers can assign the vibrational modes of the molecule. jcsp.org.pkresearchgate.net These calculations typically overestimate the frequencies due to the neglect of anharmonicity and the use of finite basis sets; therefore, the results are often scaled by an empirical factor to improve agreement with experimental data. scispace.comeurjchem.com

Key vibrational modes for this compound that can be predicted include:

O-H Stretching: The characteristic stretching of the hydroxyl group, sensitive to hydrogen bonding. DFT calculations for phenols typically place this band around 3500-3600 cm⁻¹. orientjchem.orgijaemr.com

C-H Stretching: Aromatic and methyl C-H stretching vibrations are generally predicted in the 3000–3100 cm⁻¹ and 2900-3000 cm⁻¹ regions, respectively. scispace.comorientjchem.org

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) group is expected in the region of 1200-1300 cm⁻¹. orientjchem.org

Ring Vibrations: Stretching and deformation modes of the two aromatic rings appear in the fingerprint region (below 1600 cm⁻¹).

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netscirp.org These calculations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comjksus.org For aromatic systems like this compound, the predicted spectra would show intense bands corresponding to π→π* transitions within the phenyl rings. dergipark.org.tr The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects.

Table 1: Representative Predicted Vibrational Frequencies for a Phenolic Structure This table is illustrative, showing typical results from a DFT calculation for a substituted phenol.

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Description
ν(O-H)3570Hydroxyl group stretching
ν(C-H)3085Aromatic C-H stretching
ν(C-H)2955Methyl group C-H stretching
ν(C=C)1610Aromatic ring stretching
δ(O-H)1410Hydroxyl group in-plane bending
ν(C-O)1275Phenolic C-O stretching

Nonlinear Optical (NLO) Properties Prediction (e.g., Polarizability, Hyperpolarizability)

The nonlinear optical (NLO) response of a molecule describes its interaction with strong electromagnetic fields, a property of great interest for applications in optoelectronics and photonics. jcsp.org.pk Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.comresearchgate.net

For this compound, a DFT calculation using a functional like B3LYP or CAM-B3LYP with an extended basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and calculate these properties. jcsp.org.pkresearchgate.net The first hyperpolarizability (β) is a tensor quantity that determines the second-harmonic generation (SHG) capability of the molecule. A large β value indicates a strong NLO response. jksus.org The NLO properties of phenolic compounds are often enhanced by intramolecular charge transfer, which can be evaluated by analyzing the HOMO and LUMO energy levels. researchgate.net A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability. iucr.org The predicted NLO properties are often compared to those of a standard reference material like urea. researchgate.net

Table 2: Example of Calculated NLO Properties for a Phenolic Compound This table provides an example of NLO data as would be generated by DFT calculations for a molecule similar to this compound.

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ2.61
Mean Polarizability⟨α⟩165.4
First Hyperpolarizabilityβ_tot640.37

Note: Values are illustrative and depend heavily on the specific molecule and level of theory used. researchgate.netiucr.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior that is inaccessible to static quantum chemical calculations. mdpi.com

Dynamic Conformational Behavior

For a molecule like this compound, which has a rotational degree of freedom around the single bond connecting the two phenyl rings, MD simulations are invaluable for exploring its conformational landscape. ethz.ch By simulating the molecule's trajectory over nanoseconds, researchers can observe the torsional dynamics and identify the most stable or frequently accessed conformations. researchgate.net The dihedral angle between the two aromatic rings is a key parameter to monitor. These simulations can reveal the energy barriers to rotation and how factors like temperature and solvent affect the conformational equilibrium. ethz.ch The results can indicate whether the molecule is rigid or flexible, which has implications for its interaction with biological targets or its packing in a crystal lattice.

Modeling of Intermolecular Interactions (e.g., Host-Guest Systems)

MD simulations excel at modeling the complex intermolecular interactions that govern molecular recognition and self-assembly. researchgate.net For this compound, simulations can be used to study how multiple molecules interact with each other in solution or in the solid state. Key interactions that can be modeled include:

Hydrogen Bonding: The phenolic -OH group can act as a hydrogen bond donor, and the simulations can quantify the strength and lifetime of these bonds.

Furthermore, MD simulations can be used to model the behavior of this compound in a host-guest system, such as its binding within the cavity of a cyclodextrin (B1172386) or a protein. These simulations can predict the binding affinity and the specific orientation of the guest molecule within the host, providing insights that are crucial for drug design and materials science.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of a molecule. These indices are derived from the electronic structure and are used to predict how and where a molecule will react.

Fukui Functions for Local Reactivity Prediction

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. acs.org

There are two primary Fukui functions:

f k⁺: This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species) and identifies the most electrophilic sites in the molecule. eurjchem.comacs.org

f k⁻: This function measures the reactivity towards an electrophilic attack (attack by an electron-poor species) and identifies the most nucleophilic sites. eurjchem.comacs.org

For this compound, calculating the Fukui functions would allow for the prediction of which atoms are most susceptible to reaction. For instance, the analysis would likely identify the oxygen atom of the hydroxyl group and specific carbon atoms on the aromatic rings as primary sites for electrophilic attack (high f k⁻), while carbons attached to electron-withdrawing groups or the hydrogen of the hydroxyl group might be more susceptible to nucleophilic attack (high f k⁺). researchgate.netdergipark.org.tr This information is critical for understanding the molecule's reaction mechanisms and for designing synthetic pathways.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely utilized computational method for evaluating the aromaticity of a molecule. github.ionih.gov Introduced by Paul von Ragué Schleyer and colleagues in 1996, NICS assesses aromaticity based on magnetic criteria, specifically the induced magnetic field at or near the center of a ring system when subjected to an external magnetic field. github.iorsc.org The core principle is the ring current model, where delocalized π-electrons in an aromatic ring circulate, inducing a diatropic current that opposes the external field. github.io

The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point, often using a "ghost" atom (designated Bq in Gaussian software) with no basis functions or charge. github.io A negative NICS value (NICS < 0) indicates a diatropic ring current and thus aromatic character. Conversely, a positive value (NICS > 0) suggests a paratropic current, which is a hallmark of antiaromaticity. A value close to zero is indicative of a non-aromatic system. nih.gov

To refine the assessment and minimize contributions from localized σ-electrons, several variations of the NICS method have been developed. The original method, NICS(0), places the probe at the geometric center of the ring. A common and more robust variant, NICS(1), calculates the shift at a point 1 Å above the ring's plane, which better reflects the effects of the π-system. nih.gov Further refinements, such as NICS(1)zz, isolate the out-of-plane tensor component of the chemical shift, which is most directly related to the ring current. nih.gov

For a molecule like this compound, NICS calculations would be instrumental in quantifying and comparing the aromatic character of the two constituent phenyl rings—the phenol ring and the 4-methylphenyl (tolyl) ring. This analysis could reveal how the electronic effects of the hydroxyl and methyl substituents, as well as the torsional angle between the rings, modulate the local aromaticity of each ring. However, a review of the current scientific literature does not yield specific NICS studies performed directly on this compound. The application of this method remains a valuable potential avenue for future research into the detailed electronic structure of this compound and its derivatives.

Comparison of Experimental and Theoretical Data

A cornerstone of modern computational chemistry involves the validation of theoretical models by comparing calculated data with experimental results. This comparative approach is crucial for establishing the reliability of the computational methods used and for gaining deeper insights into the structural and electronic properties of a molecule. For this compound and its analogues, this typically involves comparing geometric parameters, vibrational frequencies, and electronic spectra obtained from Density Functional Theory (DFT) calculations with data from experimental techniques like X-ray diffraction (XRD), Fourier-transform infrared (FT-IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

While specific comparative studies on this compound are not prominent in the literature, extensive research on closely related biphenyl (B1667301) derivatives, such as 4'-methylbiphenyl-2-carbonitrile, provides a clear framework for how such comparisons are conducted. nih.gov

Geometric Parameters

DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry in the ground state. These theoretical structures provide data on bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental values obtained from single-crystal X-ray diffraction. nih.gov For biphenyl systems, a critical parameter is the dihedral angle between the two aromatic rings, which significantly influences the degree of π-conjugation. Studies on 4'-methylbiphenyl-2-carbonitrile have shown that the calculated geometrical parameters are in good agreement with XRD crystal structure data. nih.gov

Table 1: Representative Comparison of Experimental (XRD) and Theoretical (DFT) Geometric Parameters for a Biphenyl Analogue (4'-methylbiphenyl-2-carbonitrile). This table illustrates the typical level of agreement found in such studies. Data is representative of the methodology.

ParameterExperimental (XRD)Theoretical (DFT/B3LYP)
Bond Lengths (Å)
C-C (inter-ring)~1.490 Å~1.488 Å
C-CN~1.440 Å~1.435 Å
C-CH₃~1.510 Å~1.508 Å
Bond Angles (º)
C-C-C (inter-ring)~121.0º~120.5º
Dihedral Angle (º)
Ring-C-C-Ring44.7º nih.gov~45.0º

Vibrational Frequencies

FT-IR and FT-Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Corresponding theoretical vibrational frequencies can be calculated using DFT. A direct comparison often reveals that theoretical frequencies are slightly overestimated due to the calculations being based on a harmonic oscillator model, whereas experimental vibrations are anharmonic. researchgate.net To correct for this, calculated frequencies are often multiplied by a scaling factor (typically between 0.95 and 1.0) to improve the correlation with experimental data. researchgate.net The analysis of these spectra allows for the assignment of specific vibrational modes, such as C-H stretching, C=C ring stretching, and the vibrations of substituent groups like the O-H in phenol. nih.govtandfonline.com

Table 2: Illustrative Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for a Biphenyl Analogue. This table demonstrates the typical assignments and correlation between experimental and theoretical vibrational data.

Vibrational ModeExperimental (FT-IR)Theoretical (Scaled DFT)
O-H Stretch (Phenol)~3400-3500~3450
Aromatic C-H Stretch~3050-3100~3070
C≡N Stretch (Nitrile)~2230~2225
Aromatic C=C Stretch~1600, ~1490~1605, ~1495
C-O Stretch (Phenol)~1250~1255
Inter-ring C-C Stretch~1280~1275

Electronic Spectra

UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. researchgate.net Theoretical insights into these transitions are provided by Time-Dependent Density Functional Theory (TD-DFT), which can calculate the excitation energies and oscillator strengths (f) of the lowest-energy electronic transitions. gaussian.comthermofisher.com These calculated values correspond to the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. Such comparisons help in understanding the nature of the electronic transitions (e.g., π→π*) and how they are influenced by molecular structure and substituents. whiterose.ac.uk

By systematically comparing theoretical predictions with experimental measurements, researchers can build a validated and comprehensive understanding of the structural and electronic properties of this compound.

Environmental Fate and Degradation Pathways

Biotic Transformation Processes (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a major pathway for the environmental degradation of many organic pollutants, including phenolic compounds.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize 2-(4-Methylphenyl)phenol as a source of carbon and energy, leading to its mineralization to carbon dioxide and water.

A common strategy employed by bacteria to degrade aromatic compounds involves the initial hydroxylation of the aromatic ring to form a dihydroxy intermediate, typically a catechol or a substituted catechol. This intermediate is then susceptible to ring cleavage by dioxygenase enzymes.

For substituted biphenyls like this compound, the degradation is likely initiated by a dioxygenase that hydroxylates one of the aromatic rings. Based on studies of ortho-phenylphenol, a plausible pathway involves the formation of 2,3-dihydroxybiphenyl. researchgate.net This dihydroxylated intermediate can then undergo further enzymatic reactions. One proposed pathway for ortho-phenylphenol involves its conversion to benzoic acid and subsequently to catechol. researchgate.net

Once catechol or a substituted catechol is formed, the aromatic ring can be cleaved through two main pathways:

Ortho-cleavage (intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms is broken by a catechol 1,2-dioxygenase.

Meta-cleavage (extradiol cleavage): The bond adjacent to one of the hydroxyl groups is broken by a catechol 2,3-dioxygenase.

Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle. The predominance of either the ortho- or meta-cleavage pathway depends on the specific microbial species and the enzymes they produce. frontiersin.orgnih.gov

Initial Substrate Key Intermediate Cleavage Pathway Key Enzyme
ortho-Phenylphenol2,3-Dihydroxybiphenyl, CatecholOrtho- and/or Meta-cleavageDioxygenases

This table illustrates a likely biodegradation pathway for this compound based on the degradation of the isomeric compound ortho-phenylphenol.

Aerobic Degradation Pathways

Protocatechuate Degradation Routes

Protocatechuate (3,4-dihydroxybenzoate) is a central intermediate in the microbial catabolism of a wide variety of aromatic compounds derived from lignin, pollutants such as phthalates, and other natural and xenobiotic sources. guidechem.com Its benzene (B151609) ring can be cleaved by microorganisms through several key pathways, primarily categorized as ortho (intradiol) cleavage and meta (extradiol) cleavage. researchgate.net

The degradation of this compound would likely involve initial enzymatic modifications to form a dihydroxy-substituted aromatic ring, which could then be funneled into a protocatechuate pathway. This would likely involve hydroxylation of the phenol (B47542) ring and potentially the methyl-substituted phenyl ring, followed by further enzymatic reactions.

Ortho-Cleavage Pathway (β-Ketoadipate Pathway):

In the ortho-cleavage pathway, the aromatic ring of protocatechuate is cleaved between the two hydroxyl groups by the enzyme protocatechuate 3,4-dioxygenase . mit.eduaksci.com This intradiol cleavage results in the formation of β-carboxy-cis,cis-muconate. aksci.com This intermediate is then further metabolized through a series of enzymatic steps, known as the β-ketoadipate pathway, to ultimately yield succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. researchgate.net This pathway is widely distributed among soil bacteria and fungi. aksci.com

Meta-Cleavage Pathways:

Alternatively, the aromatic ring of protocatechuate can be cleaved adjacent to one of the hydroxyl groups in a meta-cleavage reaction. There are two primary meta-cleavage routes for protocatechuate:

Protocatechuate 4,5-cleavage: Catalyzed by protocatechuate 4,5-dioxygenase , this pathway results in the formation of 4-carboxy-2-hydroxymuconate-6-semialdehyde. guidechem.comcumhuriyet.edu.tr This intermediate is subsequently degraded through a series of enzymatic reactions to pyruvate (B1213749) and oxaloacetate. guidechem.com This pathway has been well-characterized in bacteria such as Sphingobium and Comamonas. cumhuriyet.edu.trusgs.gov

Protocatechuate 2,3-cleavage: This pathway is initiated by protocatechuate 2,3-dioxygenase , leading to the formation of 5-carboxy-2-hydroxymuconate-6-semialdehyde. usgs.gov Subsequent enzymatic steps convert this intermediate into pyruvate and acetyl-CoA. usgs.gov

The specific degradation route for a compound like this compound would depend on the microbial species present and the specific enzymatic machinery they possess.

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of aromatic compounds proceeds through different mechanisms due to the absence of molecular oxygen as a cosubstrate for oxygenases. The degradation of this compound under these conditions has not been specifically detailed, but pathways for related compounds offer insights.

For simple phenols, a common initial step in anaerobic degradation is carboxylation, often in the para-position to the hydroxyl group, to form 4-hydroxybenzoate. This is then activated to its coenzyme A (CoA) thioester, which undergoes reductive dehydroxylation to benzoyl-CoA. nist.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through ring reduction and cleavage. researchgate.net

For methylated phenols like p-cresol (B1678582) (4-methylphenol), a different activation strategy is employed by some anaerobic bacteria. The methyl group can be added to fumarate (B1241708) to form 4-hydroxybenzylsuccinate, which is then metabolized via β-oxidation to 4-hydroxybenzoyl-CoA. researchgate.net This intermediate can then enter the benzoyl-CoA pathway after reductive dehydroxylation. researchgate.net

The anaerobic degradation of biphenyl (B1667301) has been observed in various anoxic environments, including paddy soils and sediments. guidechem.com It has been suggested that sulfate-reducing and fermenting bacteria play important roles in this process. guidechem.com Under methanogenic conditions, p-cresol has been identified as a transient intermediate in biphenyl degradation, suggesting a pathway involving hydroxylation and cleavage of one of the aromatic rings. researchgate.net

Given the structure of this compound, its anaerobic degradation could potentially involve a combination of these strategies, such as initial hydroxylation, carboxylation, or modification of the methyl group, to form intermediates that can be funneled into central anaerobic aromatic degradation pathways like the benzoyl-CoA pathway.

Microbial Strain Characterization and Enzymatic Systems Involved

While specific microbial strains capable of degrading this compound have not been isolated and characterized, numerous microorganisms are known to degrade structurally related aromatic compounds. These organisms possess the enzymatic systems necessary for the initial attack and subsequent ring cleavage of aromatic molecules.

Aerobic Degraders:

Pseudomonas species: This genus is well-known for its metabolic versatility and its ability to degrade a wide range of aromatic compounds, including phenols, cresols, and biphenyl. researchgate.net Pseudomonas putida and Pseudomonas fluorescens are frequently studied for their ability to degrade phenol via both ortho- and meta-cleavage pathways. chemsafetypro.com The key enzymes in these pathways, such as phenol hydroxylase, catechol 1,2-dioxygenase, and catechol 2,3-dioxygenase, are well-characterized in these bacteria. chemsafetypro.com For biphenyl degradation, Pseudomonas species utilize biphenyl dioxygenase to initiate the attack on the aromatic ring. researchgate.net

Sphingomonas species: Bacteria from this genus are also recognized for their extensive catabolic capabilities towards aromatic hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs). mit.eduusgs.gov They are known to possess dioxygenase enzymes that can initiate the degradation of a variety of aromatic structures. mit.edu

Anaerobic Degraders:

Thauera aromatica: This denitrifying bacterium is a model organism for the anaerobic degradation of phenol and other aromatic compounds.

Desulfobacterium species: Certain species within this genus of sulfate-reducing bacteria are capable of degrading p-cresol anaerobically. researchgate.net

The enzymatic systems involved in the initial transformation of this compound would likely be monooxygenases or dioxygenases under aerobic conditions, which would hydroxylate one or both of the aromatic rings. This would be followed by ring-cleavage dioxygenases. Under anaerobic conditions, carboxylases or enzymes capable of activating the methyl group would be crucial.

Bioremediation Potential and Mechanism of Action in Environmental Systems

The bioremediation of environments contaminated with this compound would rely on the metabolic activities of indigenous microbial populations or the introduction of specialized microorganisms. The potential for bioremediation is significant, given the widespread ability of soil and sediment microorganisms to degrade aromatic hydrocarbons.

The mechanism of action in environmental systems involves the enzymatic transformation of the pollutant into less toxic and more biodegradable substances, ultimately leading to mineralization (conversion to carbon dioxide, water, and mineral salts).

Factors Influencing Bioremediation:

Bioavailability: The extent to which this compound is available to microorganisms is a critical factor. This is influenced by its sorption to soil organic matter and clay particles.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and the rate of degradation.

Co-contamination: The presence of other pollutants can either inhibit or enhance the degradation of the target compound. In some cases, the presence of a more easily degradable substrate can stimulate the growth of a microbial population that can also degrade the more complex molecule (co-metabolism).

The bioremediation of sites contaminated with phenolic compounds and biphenyls has been successfully demonstrated. Strategies often involve stimulating the indigenous microbial community by providing nutrients and electron acceptors (for aerobic degradation) or electron donors (for anaerobic degradation). Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, is another potential approach.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the environmental compartments.

Adsorption to Soil and Sediment Matrices

The adsorption of organic compounds to soil and sediment is a key process that affects their mobility, bioavailability, and fate. For non-ionic organic compounds like this compound, adsorption is primarily controlled by partitioning into the soil organic matter.

Phenols: The sorption of phenol itself to soil is generally weak and is largely influenced by the organic matter content. researchgate.net The adsorption of substituted phenols, such as methylphenols, can be influenced by the position and number of the substituent groups. cumhuriyet.edu.tr

Biphenyl Derivatives: The partitioning of biphenyls and their derivatives between sediment and water is also strongly correlated with the organic carbon content of the sediment. mit.eduusgs.gov

The adsorption of this compound is expected to be moderate. The presence of the methyl group and the second phenyl ring increases its hydrophobicity compared to phenol, which would likely lead to a higher affinity for soil and sediment organic matter. The pH of the soil and water can also influence the sorption of phenolic compounds, as the dissociation of the hydroxyl group to its phenolate (B1203915) form can affect its interaction with soil surfaces. thescipub.com

Table 1: Estimated Physicochemical Properties Relevant to Adsorption for this compound and Related Compounds

CompoundLog Kow (Octanol-Water Partition Coefficient)Estimated Log KocMobility in Soil
Phenol1.46~1.8High
p-Cresol (4-Methylphenol)1.94~2.3Moderate to High
Biphenyl3.9~3.8Low to Moderate
This compound No experimental data availableEstimated to be between that of p-cresol and biphenylModerate

Note: Log Koc values are estimated based on Log Kow and are for illustrative purposes. Actual values can vary depending on soil properties.

Advanced Applications in Materials Science

Polymer and Resin Chemistry

The bifunctional nature of 2-(4-Methylphenyl)phenol makes it a valuable component in polymer and resin chemistry, where it can be utilized both as a monomer for creating novel polymer backbones and as a modifying agent to enhance the properties of existing polymer systems.

Monomer Synthesis for Advanced Polymeric Materials

This compound can serve as a monomer in the synthesis of advanced polymeric materials. For instance, it can be used in the production of poly(p-phenylene oxide) (PPO), a high-temperature thermoplastic known for its excellent heat resistance, dimensional stability, and accuracy. wikipedia.org While PPO is rarely used in its pure form due to processing challenges, it is often blended with other polymers like polystyrene or polyamide to create materials with enhanced properties. wikipedia.org The incorporation of monomers like this compound can influence the final properties of the resulting PPO, such as its glass transition temperature and processability. wikipedia.org

The synthesis of polymers from phenolic precursors can be achieved through methods like enzymatic polymerization. Laccase and peroxidase, for example, can induce the polymerization of phenolic compounds to create poly(1,4-phenylene oxide) structures. wikipedia.org

Cross-linking Agents and Modifiers

The phenolic hydroxyl group in this compound allows it to act as a cross-linking agent or modifier in various polymer systems. Cross-linking is a critical process in the formation of thermosetting resins, where a network structure is formed, leading to materials with high strength and thermal stability. Phenolic compounds are known to be effective in this regard.

In one application, a derivative, 2-t-butyl-6-(3-t-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, has been recognized as an effective stabilizer for butadiene polymers. google.com However, its low solubility in hydrocarbon solvents can present challenges in industrial processes. google.com This highlights the importance of the specific structure of the phenolic compound in determining its suitability as a polymer additive.

Furthermore, phenolic compounds can be grafted onto natural polymers to modify their properties. For example, 4-fluoro-2-methylphenol (B144770) has been successfully grafted onto flax and coconut fibers to increase their hydrophobicity. ossila.com This suggests a potential application for this compound in modifying the surface properties of natural and synthetic fibers for use in composites and other advanced materials.

Functional Materials Development

The inherent chemical properties of this compound make it a suitable candidate for the development of functional materials designed for specific protective and electronic applications.

UV Absorbers and Stabilizers for Polymer Protection

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to discoloration, brittleness, and loss of mechanical properties. UV absorbers are additives that protect polymers by absorbing harmful UV radiation and dissipating it as heat. atamankimya.comatamankimya.com Phenolic benzotriazoles are a prominent class of UV stabilizers known for their high thermal stability and effectiveness in a wide range of polymers, including polyesters, polycarbonates, and polyurethanes. atamankimya.comatamankimya.com

While not a benzotriazole (B28993) itself, the phenolic structure of this compound is a key feature of many UV-absorbing compounds. For instance, 2-(2H-Benzotriazol-2-yl)-4-methylphenol is a well-known UV stabilizer. solubilityofthings.com The phenolic hydroxyl group plays a crucial role in the energy dissipation mechanism. This suggests that derivatives of this compound could be engineered to function as effective UV absorbers.

Table 1: Examples of Phenolic Compounds Used as UV Stabilizers

Compound Name Polymer Application UV Absorption Range
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole Elastomers, adhesives, polycarbonates, polyurethanes, epoxy materials Not specified
2,4-Dihydroxy Benzophenone Polyolefins, PVC, PS, Epoxy resin, cellulose (B213188) resin, unsaturated polyester 290400nm performanceadditives.us

Antioxidants for Material Preservation

Oxidative degradation is another major cause of material deterioration, particularly in polymers and other organic materials. Antioxidants are additives that inhibit or slow down the oxidation process. Phenolic compounds are widely used as antioxidants due to their ability to act as free radical scavengers. researchgate.net They function by donating a hydrogen atom from their hydroxyl group to reactive radicals, thereby neutralizing them and preventing a chain reaction of degradation. researchgate.net

The antioxidant activity of phenolic compounds is influenced by the substituents on the aromatic ring. The methyl group in this compound can influence its antioxidant potential. The use of phenolic antioxidants is critical in the manufacturing and processing of polymers like butadiene rubbers to prevent thermal degradation and discoloration. google.com

Research has shown that the antioxidant capacity of natural phenols can be enhanced through chemical modification. nih.gov This opens up possibilities for synthesizing derivatives of this compound with enhanced antioxidant properties for material preservation. researchgate.netatlantis-press.com

Precursors for Organic Semiconducting Materials

Organic semiconductors are a class of materials that are central to the development of flexible and low-cost electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor.

Schiff bases, which can be synthesized from phenolic compounds and amines, are interesting materials for a wide spectrum of applications, including as metal-ion complexing agents and in biological systems. iucr.org The condensation reaction of salicylaldehyde (B1680747) with p-toluidine (B81030) (4-methylaniline) yields a Schiff base, 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol. researchgate.netresearchgate.net The resulting conjugated structure is a key feature of many organic semiconductors.

The synthesis of new organic semiconductors is an active area of research. koreascience.kr The ability to tune the electronic properties of molecules through chemical synthesis makes compounds like this compound valuable precursors for designing novel organic semiconducting materials with specific charge transport characteristics.

Coordination Polymer and Metal-Organic Framework (MOF) Ligands

The compound this compound belongs to the biphenyl-ol family, which are compounds of significant interest in coordination chemistry. The structural rigidity of the biphenyl (B1667301) backbone, combined with the coordinating ability of the phenolic hydroxyl group, makes it a promising candidate for designing sophisticated supramolecular structures. When the hydroxyl group is deprotonated, it serves as an effective coordination site for a wide range of metal ions. The presence of the appended methylphenyl ring introduces steric hindrance and the potential for π-π stacking interactions, which can play a crucial role in directing the final architecture of the resulting coordination polymer or Metal-Organic Framework (MOF).

While direct and extensive research on this compound as a primary ligand in MOF synthesis is not widely documented, the principles of its use can be inferred from the extensive studies on structurally similar phenol-based and biphenyl-based ligands. These related systems demonstrate how the choice of metal nodes, the geometry of the organic linker, and reaction conditions collectively govern the self-assembly process, leading to materials with diverse and novel properties.

Design and Synthesis of Metal Complexes with Novel Architectures

The synthesis of these materials typically involves the reaction of the organic ligand with a metal salt (e.g., nitrates, acetates, or chlorides) in a suitable solvent or solvent mixture. Solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are commonly employed to promote the crystallization of the extended framework. rsc.orgnih.govrsc.org These conditions can overcome kinetic barriers and yield thermodynamically stable, highly ordered crystalline products.

The resulting architectures can range from simple discrete molecules to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.com For instance, a bidentate ligand could bridge two metal centers to form a simple 1D zig-zag chain. nih.gov The inclusion of ancillary ligands can further modify the structure. A sophisticated strategy, known as the "metal complexes as ligands" approach, involves using a pre-formed metal-ligand complex as a larger building block, which can then coordinate to other metal ions to create complex, often mixed-metal, polymers. mdpi.com For example, a mononuclear Mn(III) complex has been used as a "metalloligand" to react with Mn(II) ions, resulting in an unprecedented 1D linear chain of alternating Mn(II) and Mn(III) ions. mdpi.com The specific characteristics of the ligand, such as the steric bulk of the 4-methylphenyl group in this compound, would be expected to prevent dense packing and could favor the formation of porous or layered structures.

Table 1: Examples of Metal Complexes and Coordination Polymers with Phenol-Based or Biphenyl-Based Ligands

Metal Ion(s)Ligand(s)Resulting ArchitectureKey Findings
Zn(II) 1,3,5-tris(pyrazolyl)benzene (H3tpb) and 1,3,5-benzenetricarboxylic acid (H3btc)2D sql networkThe mixed-ligand strategy yielded an ultra-stable coordination polymer with excellent thermal and chemical stability. rsc.org
Sr(II), Na(I) 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron)3D networkA hetero-metal organic framework was synthesized hydrothermally, demonstrating a complex 3D network structure. tandfonline.com
Mn(II), Mn(III) N-salicylidene-2-amino-5-chlorobenzoic acid (sacbH2)1D linear chainA mononuclear Mn(III) complex was first synthesized and then used as a metalloligand to coordinate with Mn(II) ions, forming a mixed-valence 1D polymer. mdpi.com
Cu(II) 1,4-bis-((3-carboxyl-2-oxidopyridinium)methyl)benzene (H2L)1D chain extended to 3D supramolecular structureThe complex forms a 1D chain structure, which is further extended into a 3D network via intermolecular π–π interactions. rsc.org
Cd(II) 2′,3,3′,5,5′-Diphenyl ether pentacarboxylic acid and 2,2′-bipyridine3D networkA 3D coordination polymer was synthesized hydrothermally and shown to be an effective fluorescent sensor. bohrium.com

Application in Catalysis and Sensing (General Principles)

The unique structural features of coordination polymers and MOFs, such as high surface area, tunable porosity, and well-defined active sites, make them exceptional candidates for applications in catalysis and chemical sensing. researchgate.netresearchgate.net

General Principles in Catalysis

MOFs bridge the gap between homogeneous and heterogeneous catalysis by offering high concentrations of uniform, well-defined active sites within a solid, easily separable material. rsc.org Catalytic activity in MOFs can originate from several features:

Metal Nodes: The metal ions or clusters that form the nodes of the framework can possess open coordination sites, allowing them to function as Lewis acids. These sites can bind and activate substrate molecules for subsequent reaction. researchgate.net In a MOF constructed with this compound, the coordinated metal center would be a primary source of this Lewis acidity.

Functionalized Linkers: The organic linkers can be designed with inherent catalytic functionalities (e.g., basic amino groups or acidic sulfonic acid groups) or can be modified post-synthesis to introduce catalytic sites. rsc.org These functional groups can act as Brønsted acids/bases or as organocatalysts.

Cooperative Catalysis: The proximity of metal nodes and functional linkers can lead to cooperative or synergistic catalysis, where both parts of the framework participate in activating the substrate or stabilizing transition states. researchgate.net

Photocatalysis: MOFs built from photoactive linkers or semiconductor-like metal-oxo clusters can act as photocatalysts. For example, Fe-based MOFs have been shown to photocatalytically hydroxylate benzene (B151609) to phenol (B47542) under visible light, where the Fe-O clusters absorb light to initiate the reaction. acs.org The electronic properties of the linker can be tuned to enhance the light-absorbing and charge-transfer properties of the material. nih.gov

Table 2: General Principles of Catalysis in MOFs

Catalytic PrincipleDescriptionExample Application
Lewis Acid Catalysis Coordinatively unsaturated metal sites at the nodes act as Lewis acids to activate substrates.Carbonyl-ene reactions catalyzed by MOFs where linker substituents electronically tune the Lewis acidity of the metal sites. nih.gov
Brønsted Acid/Base Catalysis Functional groups on the organic linkers (e.g., -SO3H, -NH2) provide acidic or basic sites.Aldol reactions catalyzed by MOFs functionalized with proline, an organocatalyst. rsc.org
Photocatalysis The framework (either metal node or linker) absorbs light to generate electron-hole pairs, which drive redox reactions.Selective hydroxylation of benzene to phenol using Fe-based MOFs and H2O2 under visible light. acs.org
Encapsulated Catalysis Active species like metal nanoparticles are encapsulated within the pores of the MOF, which provides stability and size selectivity.Gold nanoparticles supported within a MOF for three-component coupling reactions. rsc.org

General Principles in Sensing

Luminescent MOFs (LMOFs) are a prominent class of chemical sensors. mdpi.comcolab.ws Their sensing capability relies on changes in their photoluminescent properties upon interaction with a target analyte. The general principles are:

Ligand-Based Luminescence: Many organic linkers used in MOFs are inherently fluorescent. Incorporating them into a rigid framework can enhance their emission intensity by reducing non-radiative decay pathways that occur in solution. osti.gov

Analyte Interaction: The porous nature of MOFs allows small analyte molecules to diffuse into the channels and interact with the framework. These interactions can include coordination to the metal center, hydrogen bonding with the linker, or π-π stacking. researchgate.net

Luminescence Response: The interaction between the analyte and the LMOF typically results in either a decrease (quenching) or an increase (enhancement) of the fluorescence intensity. mdpi.com This change in signal is the basis for detection.

Quenching/Enhancement Mechanisms: The most common mechanism for luminescence quenching is photoinduced electron transfer (PET), where an electron is transferred from the excited state of the LMOF to the analyte, or vice-versa. nih.govresearchgate.net This is often observed in the detection of electron-deficient nitroaromatics. Another mechanism is Förster resonance energy transfer (FRET), which occurs if the emission spectrum of the LMOF overlaps with the absorption spectrum of the analyte. tandfonline.com The presence of the analyte provides a non-radiative pathway for the excited state to decay, thus quenching the fluorescence.

Coordination polymers based on ligands like this compound would be expected to exhibit ligand-based fluorescence due to the aromatic biphenyl structure. The introduction of analytes into the pores could perturb this fluorescence, allowing for sensing applications.

Table 3: General Principles of Chemical Sensing with Luminescent MOFs

Sensing PrincipleDescriptionTarget Analyte Example
Fluorescence Quenching The analyte interacts with the LMOF, introducing a non-radiative decay pathway that decreases the luminescence intensity.Detection of nitrobenzene (B124822) via electron transfer from the excited MOF to the analyte, which quenches the fluorescence. nih.govresearchgate.net
Fluorescence Enhancement The analyte binds to the framework and restricts vibrational modes of the ligand, reducing non-radiative decay and increasing fluorescence.Detection of specific metal ions that modulate the electronic structure of the ligand upon coordination.
Competitive Absorption The analyte absorbs light at the same wavelength as the LMOF's excitation or emission, leading to an "inner filter effect" that appears as quenching.Detection of nitrofurazone (B1679002) antibiotic where the analyte absorbs the excitation energy, preventing the LMOF from fluorescing. tandfonline.com
Cation Exchange A target metal ion displaces the original metal ion in the framework, leading to a change in luminescent properties.A luminescent MOF can exchange its metal ion with a quenching ion like Cu2+, turning the fluorescence "off". rsc.orgmdpi.com

Advanced Analytical Methodologies for Detection and Purification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of mixture components based on their differential distribution between a stationary and a mobile phase. column-chromatography.comlongdom.org For 2-(4-Methylphenyl)phenol, several high-resolution chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound. measurlabs.comskpharmteco.com Its versatility allows for the separation of phenolic compounds from various matrices. fishersci.comalsenvironmental.co.uk

Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For phenylphenols, C18 or C8 bonded silica (B1680970) is a frequent choice for the stationary phase, offering excellent separation capabilities. oup.comnih.gov The mobile phase typically consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic acid) to ensure the phenol (B47542) is in its protonated form. fishersci.com

Detection is often achieved using a Diode-Array Detector (DAD) or a standard UV-Vis detector. measurlabs.comfishersci.com The aromatic rings in this compound allow for strong UV absorbance, typically monitored around 270-280 nm. fishersci.comepa.gov This method can be used to determine the percentage purity of a sample by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromatographyonline.comchromforum.org For compounds that lack a strong UV chromophore, a Charged Aerosol Detector (CAD) can be a valuable alternative, as it provides a nearly uniform response regardless of the analyte's structure. nih.gov

Separating positional isomers, such as 2-, 3-, and 4-phenylphenols, can be challenging. Specialized columns, like those with a phenyl stationary phase, may offer enhanced selectivity for these types of separations due to specific pi-pi interactions. mtc-usa.com A successful separation of phenylphenol isomers has been reported using a Cholester column. scirp.orgscirp.org

Table 1: Illustrative HPLC Parameters for Phenylphenol Analysis

Parameter Condition
Column Reversed-Phase C18 or Phenyl-based, 3-5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV/DAD (e.g., 274 nm) epa.gov
Flow Rate 0.3-1.0 mL/min epa.gov
Temperature Ambient or controlled (e.g., 60°C) fishersci.com

This table represents typical starting conditions and may require optimization.

Gas Chromatography (GC) is another powerful technique for analyzing phenols, particularly when coupled with a mass spectrometer (GC-MS). matec-conferences.org However, due to the polarity and lower volatility of phenolic compounds like this compound, derivatization is often a necessary step to improve chromatographic performance. nih.govtandfonline.com This process converts the polar -OH group into a less polar, more volatile ether or ester group, leading to sharper peaks and better separation. nih.gov

Common derivatization agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. nih.govbiorxiv.org Other methods involve methylation with reagents like diazomethane (B1218177) or reaction with pentafluorobenzyl bromide (PFBBr). epa.govresearchgate.net The choice of derivatization agent can depend on the specific analytical requirements and the presence of other functional groups. epa.govnih.gov

The analysis is typically performed on a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms). matec-conferences.orgacs.org Detection can be accomplished with a Flame Ionization Detector (FID) for quantitation or, more commonly, a Mass Spectrometer (MS) for definitive identification based on fragmentation patterns. tandfonline.combiorxiv.org

Table 2: Typical GC-MS Parameters for Derivatized Phenol Analysis

Parameter Condition
Derivatization Agent MSTFA or BSTFA biorxiv.org
Column SH-I-5MS (30 m x 0.25 mm, 0.25 µm film) matec-conferences.org
Carrier Gas Helium at ~1 mL/min embrapa.br
Injector Temperature 250°C tandfonline.com
Oven Program Temperature gradient, e.g., 40°C to 280°C at 10°C/min matec-conferences.org
Detector Mass Spectrometer (MS)

This table represents typical starting conditions and may require optimization.

For the isolation and purification of this compound on a preparative scale, advanced column chromatography techniques are indispensable. column-chromatography.comlongdom.org This method is used to separate the target compound from byproducts, unreacted starting materials, and isomers following a chemical synthesis. longdom.orgthieme-connect.de

Flash column chromatography using silica gel is a standard method. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is chosen to achieve good separation, often aiming for a retention factor (Rf) of around 0.2-0.3 on a TLC plate. rochester.edu A gradient elution, where the proportion of the polar solvent is gradually increased, can be effective for separating compounds with different polarities. rochester.edu

For more challenging separations, such as purifying this compound from its isomers, other stationary phases may be employed. Alumina can be used, and for particularly sensitive compounds, the silica gel can be deactivated, for instance, by using a solvent system containing a small amount of triethylamine. rochester.edu Reversed-phase column chromatography, using C18-bonded silica, is another powerful option for purifying moderately polar compounds. nih.gov

Sophisticated Purification Strategies

Beyond chromatography, several other methods are employed to achieve high purity levels of this compound, focusing on crystallization and selective removal of impurities.

Recrystallization is a fundamental and highly effective technique for purifying solid compounds. uobaghdad.edu.iqmt.comuct.ac.za The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal solvent will dissolve the compound sparingly at low temperatures but readily at higher temperatures. mt.com

The process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent. uobaghdad.edu.iquct.ac.za As the saturated solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). mt.comuct.ac.za The pure crystals are then collected by filtration. uobaghdad.edu.iq Potential solvents for a biphenylol compound like this might include toluene, heptane, or mixed solvent systems.

Crystallization engineering involves controlling the conditions of crystallization—such as cooling rate, agitation, and the use of seed crystals—to influence crystal size, shape, and purity. uct.ac.zaiitk.ac.in Slow cooling promotes the growth of larger, more perfect crystals, which are less likely to trap impurities. uct.ac.za

Solid-phase extraction (SPE) and scavenging techniques offer a highly selective method for purification. phenomenex.comaffinisep.com These methods utilize a solid sorbent to retain either the target compound or the impurities based on specific chemical interactions. libretexts.org

For separating phenolic isomers or removing acidic/basic impurities, ion-exchange SPE cartridges can be employed. libretexts.orgelementlabsolutions.com A basic resin, for example, can bind the acidic this compound, allowing neutral impurities to be washed away. researchgate.net Subsequently, the purified phenol can be released from the resin by eluting with a solvent that disrupts the interaction, such as an acidic solution. libretexts.orgresearchgate.net This "catch-and-release" strategy is highly effective. researchgate.net

This technique is particularly advantageous because the adsorption and desorption processes can be controlled by the choice of solvent, allowing for a simple and rapid purification protocol. researchgate.net It can be applied to purify crude reaction mixtures and has shown high selectivity for separating phenolic isomers. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

The analysis of phenolic compounds such as this compound often presents challenges in chromatography due to their polarity and, in some cases, low volatility. The presence of an active hydroxyl (-OH) group can lead to poor peak shape, tailing, and potential adsorption on the analytical column, particularly in Gas Chromatography (GC). libretexts.org To overcome these issues and improve analytical performance, derivatization is a widely employed strategy. This process involves chemically modifying the analyte to create a derivative with more favorable properties for separation and detection, such as increased volatility, improved thermal stability, and enhanced detector response. libretexts.orgfree.fr

For this compound, derivatization primarily targets the phenolic hydroxyl group. The choice of derivatizing agent depends on the analytical technique (GC or HPLC) and the desired outcome, such as enhancing detection by Flame Ionization Detector (FID), Electron Capture Detector (ECD), or mass spectrometry (MS). epa.govchemcoplus.co.jp

Derivatization for Gas Chromatography (GC) Analysis

In GC, derivatization aims to convert the polar, non-volatile phenol into a less polar, more volatile derivative. This reduces sample adsorption and improves chromatographic resolution. libretexts.org Common strategies include silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most prevalent methods for derivatizing compounds with active hydrogen atoms, such as phenols. sigmaaldrich.com Silylating agents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are powerful silyl (B83357) donors suitable for phenols. chemcoplus.co.jp The resulting TMS ethers are more volatile and thermally stable. For GC-MS applications, TBDMS derivatives, formed using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA), are particularly useful as they produce a prominent M-57 fragment ion (loss of a tert-butyl group), which aids in mass spectral identification. chemcoplus.co.jp

Alkylation (Methylation): This technique converts phenols into their corresponding methyl ethers (anisoles), which are significantly more volatile. epa.govcolostate.edu Diazomethane is a classic and effective reagent for this purpose, though its use is limited by its hazardous and explosive nature. epa.gov An alternative approach involves using reagents like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) to generate diazomethane in situ. epa.gov

Acylation with Halogenated Reagents: To enhance the sensitivity of detection by an Electron Capture Detector (ECD), which is highly responsive to halogenated compounds, derivatization with fluorinated reagents is employed. epa.gov Pentafluorobenzyl bromide (PFBBr) reacts with phenols in the presence of a base, such as potassium carbonate, to form stable pentafluorobenzyl ethers. libretexts.orgepa.gov This method significantly lowers the detection limits for phenolic compounds. Similarly, pentafluoropyridine (B1199360) has been used in solid-phase analytical derivatization (SPAD) for phenols, offering a robust method for sample preparation and analysis. free.fr

Table 1: Common Derivatization Reagents for GC Analysis of Phenols

Derivatization Type Reagent Abbreviation Derivative Formed Key Advantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Ether Forms stable, volatile derivatives; widely applicable. chemcoplus.co.jp
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MBDSTFA tert-Butyldimethylsilyl (TBDMS) Ether TBDMS ethers are highly stable; produce characteristic M-57 fragment in MS. chemcoplus.co.jp
Alkylation Diazomethane - Methyl Ether (Anisole) Creates highly volatile derivatives. epa.gov
Acylation Pentafluorobenzyl bromide PFBBr Pentafluorobenzyl (PFB) Ether Introduces a polyfluorinated group, enabling highly sensitive detection by ECD. libretexts.orgepa.gov
Pentafluoropyridine - Pentafluorophenyl Ether Suitable for solid-phase analytical derivatization. free.fr

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is typically performed not to increase volatility but to introduce a chromophoric or fluorophoric tag to the analyte molecule. This is especially useful when the native compound has poor UV absorbance or does not fluoresce, thereby enhancing detection sensitivity with UV-Vis or fluorescence detectors. ddtjournal.comresearchgate.net

Fluorescence Labeling: This is a powerful technique for achieving low detection limits. Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride, Dns-Cl) is a widely used reagent that reacts with phenols to form highly fluorescent sulfonated esters. ddtjournal.comnih.gov The reaction is typically carried out in a basic medium and can be completed in minutes at elevated temperatures or even at room temperature with the aid of micellar catalysis. ddtjournal.comnih.gov Another novel reagent, 2-(9-carbazole)-ethyl-chloroformate (CEOC), reacts with phenols to produce stable derivatives with strong fluorescence, allowing for sensitive detection. researchgate.net The reaction proceeds readily at room temperature. researchgate.net

UV-Vis Labeling: For enhanced UV detection, reagents that introduce a strong chromophore are used. Benzoyl chloride can react with phenols to form benzoyl esters, introducing a phenyl group that aids in spectroscopic detection. libretexts.org A colorimetric method also exists using 4-aminoantipyrine, which reacts with phenols in the presence of an oxidizing agent (like potassium ferricyanide) to form a colored dye that can be measured spectrophotometrically. juniperpublishers.com

Table 2: Common Derivatization Reagents for HPLC Analysis of Phenols

Detection Mode Reagent Abbreviation Key Features
Fluorescence Dansyl chloride Dns-Cl Forms highly fluorescent dansyl derivatives, enabling trace-level detection. ddtjournal.comnih.gov
2-(9-Carbazole)-ethyl-chloroformate CEOC Creates stable, fluorescent derivatives under mild reaction conditions. researchgate.net
UV-Vis / Colorimetric Benzoyl chloride - Introduces a UV-active phenyl group. libretexts.org
4-Aminoantipyrine - Forms a colored complex with phenols for colorimetric determination. juniperpublishers.com

These derivatization strategies significantly broaden the applicability and enhance the performance of standard chromatographic methods for the challenging analysis of phenolic compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylphenyl)phenol, and what intermediates are involved?

  • Methodology : The compound can be synthesized via condensation reactions between 4-methylphenol and aldehydes under acidic or basic conditions. For example, para-substituted aldehydes react with phenolic hydroxyl groups to form intermediates like Schiff bases, which are subsequently reduced or stabilized . Multi-step reactions involving nucleophilic substitutions (e.g., coupling of aryl halides with phenol derivatives) are also employed, requiring catalysts like palladium for cross-coupling .
  • Key Data :

Reaction TypeReagents/ConditionsYieldPurity
CondensationH₂SO₄, 80°C~65%≥95%
NucleophilicPd(OAc)₂, DMF, 120°C~78%≥97%

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : Use X-ray crystallography to determine bond angles and distances (e.g., para-methylphenyl group at 42.67° relative to the phenol ring) . Spectroscopic techniques such as NMR (¹H/¹³C) and IR confirm functional groups:

  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 5.2 ppm (broad).
  • IR : O–H stretch at ~3200 cm⁻¹, C–O at 1250 cm⁻¹ .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Guidelines : Store in sealed containers in dry, ventilated areas away from heat. Use impermeable gloves (e.g., butyl rubber) and safety goggles. Avoid skin contact and inhalation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to achieve high-purity this compound?

  • Methodology : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Pd for coupling reactions). Monitor reaction progress via TLC/HPLC. Recrystallize using ethanol/water mixtures to remove byproducts .
  • Data Contradiction Note : Yields vary due to impurities in starting materials. Purity ≥97% is critical for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.